molecular formula C7H4F2I2 B14061974 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene

1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14061974
M. Wt: 379.91 g/mol
InChI Key: XRXBPMRRFBHUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorobenzene derivative. For instance, starting from 1,4-difluorobenzene, selective iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar halogenation techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired substituents.

Scientific Research Applications

1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of iodine and fluorine atoms influences the electron density on the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The fluoromethyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is unique due to the combination of iodine, fluorine, and fluoromethyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-4-(fluoromethyl)-2,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2

InChI Key

XRXBPMRRFBHUKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)I)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.